l-Alanine, N-methoxycarbonyl-, methyl ester
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Overview
Description
l-Alanine, N-methoxycarbonyl-, methyl ester: is a derivative of the amino acid l-alanine. It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group. This compound is often used in organic synthesis and peptide chemistry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method involves the esterification of l-alanine with methanol in the presence of an acid catalyst. This reaction typically requires mild conditions and results in the formation of l-alanine methyl ester.
Protection and Deprotection: Another method involves protecting the amino group of l-alanine with a methoxycarbonyl group using reagents like di-tert-butyl dicarbonate (Boc2O) and then esterifying the carboxyl group with methanol.
Industrial Production Methods: Industrial production often involves large-scale esterification processes using methanol and l-alanine under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: l-Alanine, N-methoxycarbonyl-, methyl ester can undergo oxidation reactions, typically resulting in the formation of corresponding oxo compounds.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and other complex organic molecules.
- Acts as a building block in the preparation of various derivatives for research purposes .
Biology:
- Studied for its role in metabolic pathways and enzyme interactions.
- Used in the development of enzyme inhibitors and other biologically active compounds .
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
- Used in the formulation of certain pharmaceuticals .
Industry:
- Employed in the production of specialty chemicals and intermediates.
- Used in the manufacture of fine chemicals and reagents for laboratory use .
Mechanism of Action
The mechanism by which l-Alanine, N-methoxycarbonyl-, methyl ester exerts its effects involves its interaction with various molecular targets. The methoxycarbonyl group can act as a protecting group for the amino group, allowing selective reactions to occur at other sites. The ester group can be hydrolyzed under acidic or basic conditions, releasing the free amino acid .
Comparison with Similar Compounds
l-Alanine methyl ester: Similar structure but lacks the methoxycarbonyl group.
N-Boc-l-alanine: Contains a tert-butoxycarbonyl protecting group instead of methoxycarbonyl.
N-Fmoc-l-alanine: Contains a fluorenylmethoxycarbonyl protecting group.
Uniqueness:
- The presence of both methoxycarbonyl and methyl ester groups makes l-Alanine, N-methoxycarbonyl-, methyl ester unique in its reactivity and applications.
- It offers a balance between stability and reactivity, making it suitable for various synthetic and research applications .
Properties
CAS No. |
70288-74-3 |
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Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
methyl (2S)-2-(methoxycarbonylamino)propanoate |
InChI |
InChI=1S/C6H11NO4/c1-4(5(8)10-2)7-6(9)11-3/h4H,1-3H3,(H,7,9)/t4-/m0/s1 |
InChI Key |
RARVELAUERPFPU-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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